Perfluoro(m-ethyldecalin)
Description
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluoro-8-(trifluoromethyl)naphthalene;1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-heptadecafluoro-7-(trifluoromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11F20/c12-1-2(13,7(21,22)10(27,28)9(25,26)6(1,19)20)5(17,18)8(23,24)3(14,4(1,15)16)11(29,30)31;12-1-2(13,6(19,20)10(27,28)9(25,26)4(1,15)16)5(17,18)8(23,24)7(21,22)3(1,14)11(29,30)31 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWANYKZQLBYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C12(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22F40 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro(m-ethyldecalin) can be synthesized using the Fowler process. This process involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from methylnaphthalene. Methylnaphthalene is preferred as the starting material over methyldecalin because it consumes less fluorine .
Industrial Production Methods
The industrial production of perfluoro(m-ethyldecalin) follows the same Fowler process, ensuring a consistent and efficient synthesis. The reaction conditions typically involve high temperatures and controlled fluorine gas flow to achieve the desired perfluorination .
Chemical Reactions Analysis
Types of Reactions
Perfluoro(m-ethyldecalin) is chemically inert and does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. This inertness is due to the strong carbon-fluorine bonds present in the molecule .
Common Reagents and Conditions
Given its chemical inertness, perfluoro(m-ethyldecalin) does not react with common reagents under standard conditions. it can be used as a solvent in reactions involving highly reactive species or under extreme conditions .
Major Products Formed
Since perfluoro(m-ethyldecalin) does not undergo significant chemical reactions, there are no major products formed from its reactions. Its primary role is as a solvent or an inert medium in various chemical processes .
Scientific Research Applications
Medical Applications
Blood Substitutes and Oxygen Carriers
- Perfluoro(m-ethyldecalin) has been extensively studied as a potential blood substitute. Its ability to dissolve significant amounts of oxygen makes it suitable for use in artificial blood products. For instance, it can carry approximately 49 mL of oxygen per 100 mL at standard temperature and pressure (STP) . This property is particularly beneficial in scenarios where oxygen delivery is critical, such as during surgeries or in trauma care.
Liquid Breathing
- The compound has been investigated for its application in liquid breathing systems. Liquid breathing involves filling the lungs with a perfluorocarbon liquid to facilitate gas exchange, which can be advantageous in treating respiratory distress . Research indicates that perfluoromethyldecalin can be used for organ perfusion, enhancing oxygenation during transplantation procedures .
Wound Healing
- Perfluoro(m-ethyldecalin) has shown promise in accelerating wound healing when applied topically. Its oxygen-carrying capacity allows for enhanced local oxygen delivery, which is crucial for tissue repair and regeneration .
Industrial Applications
Heat Transfer Fluids
- The compound's thermal stability (up to 400 °C) and low viscosity make it an excellent candidate for use as a heat transfer fluid in various industrial processes. Its ability to remain stable under high temperatures allows it to be utilized in applications requiring efficient heat management without decomposing .
Dielectric Fluids
- Due to its chemical inertness, perfluoro(m-ethyldecalin) is also employed as a dielectric fluid in electrical applications. Its low surface tension and high density contribute to its effectiveness in insulating and cooling electronic components .
Environmental Monitoring
Tracer Studies
- The unique properties of perfluoro(m-ethyldecalin) allow it to be used as a tracer in environmental studies. Its detectability at low concentrations makes it suitable for tracking the movement of gases or pollutants in various ecosystems .
Research Applications
Cell Culture Enhancement
- In biological research, perfluoro(m-ethyldecalin) has been utilized to enhance oxygen delivery during cell culture processes. This application supports improved cell viability and growth rates, particularly for sensitive cell lines that require optimal oxygen conditions .
Microscopy Techniques
- The compound has been used in microscopy to improve imaging resolution of airspace-containing tissues. When specimens are mounted in perfluoro(m-ethyldecalin), the optical qualities are enhanced significantly, enabling deeper imaging into biological samples compared to traditional mounting media like water .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Medical | Blood substitutes, liquid breathing, wound healing | High oxygen solubility, promotes healing |
| Industrial | Heat transfer fluids, dielectric fluids | Thermal stability, chemical inertness |
| Environmental Monitoring | Tracer studies | Low concentration detectability |
| Research | Cell culture enhancement, microscopy | Improved cell viability and imaging resolution |
Mechanism of Action
Perfluoro(m-ethyldecalin) exerts its effects primarily through its physical properties rather than chemical interactions. Its high gas solubility allows it to carry and release gases efficiently. This property is exploited in its use as a blood substitute, where it can transport oxygen and carbon dioxide in the bloodstream .
Comparison with Similar Compounds
Key Properties :
- Physical State : Liquid at room temperature .
- Boiling Point : 137–160°C .
- Melting Point : −40°C .
- Density : 1.95 g/mL at 25°C .
- Refractive Index : 1.317 .
Comparison with Similar Compounds
The following compounds are structurally or functionally related to Perfluoro(m-ethyldecalin):
Cis- and Trans-Perfluorodecalin
Perfluorodecalin (CAS 306-94-5) exists as cis and trans isomers due to the stereochemistry of the fused bicyclic system.
Key Differences :
- Structural Isomerism : The cis isomer has higher steric hindrance, leading to marginally elevated boiling points and density compared to the trans isomer .
- Functional Use : Perfluorodecalin isomers are more commonly used in biomedical applications (e.g., blood substitutes) due to their oxygen solubility, whereas Perfluoro(m-ethyldecalin) is tailored for high-temperature chemical processes .
Perfluoro(butylcyclohexane)
A linear perfluorinated cycloalkane with a butyl side chain (C₁₀F₂₀).
Key Differences :
- Thermal Stability: The bicyclic structure of Perfluoro(m-ethyldecalin) provides greater resistance to thermal degradation compared to monocyclic analogs .
- Surface Properties : Linear chains in Perfluoro(butylcyclohexane) enhance surface-active behavior, making it more suitable for coatings and surfactants .
Industrial Viability
- Synthesis Cost: Perfluoro(m-ethyldecalin) production is costly due to the complexity of fluorinating bicyclic structures, whereas linear analogs like Perfluoro(butylcyclohexane) are more economically viable .
- Performance Trade-offs : Despite higher costs, Perfluoro(m-ethyldecalin) offers superior thermal stability for niche applications in catalysis and energy storage .
Q & A
Q. What are the key physicochemical properties of perfluoro(m-ethyldecalin) that influence its experimental applications?
Perfluoro(m-ethyldecalin) exhibits high thermal stability, low surface tension (~16–21 mN/m), and specific gravity (~1.24–1.62 g/mL), which make it suitable for high-temperature reactions and as a solvent in heterogeneous systems. Its low viscosity (0.67–2.50 mPa·s) enhances diffusion in catalytic applications, while its refractive index (1.29–1.34) is critical for optical studies. These properties are foundational for designing solvent-mediated reactions or phase-separation experiments .
Q. How can perfluoro(m-ethyldecalin) be utilized in synthetic chemistry?
It serves as a fluorinated solvent for oxidizing alcohols using ruthenium porphyrin catalysts at elevated temperatures (140°C) and oxygen pressures (50 psi). Its defluorination reactivity also enables the synthesis of undecafluoro-6-trifluoromethyltetralin, a precursor for fluorinated materials. Methodologically, its inertness under harsh conditions minimizes side reactions, making it ideal for controlled radical polymerization or fluorocarbon synthesis .
Q. What safety protocols are recommended for handling perfluoro(m-ethyldecalin) in laboratory settings?
While no chemical safety assessment is documented, its WGK 3 classification indicates acute aquatic toxicity. Researchers should use fume hoods, avoid inhalation, and adhere to REACH upper-tier requirements (50,000 tonnes). Waste disposal must comply with EC 1907/2006 Annex XVII, and spill containment should leverage its low volatility (boiling point: 103–223°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental data in perfluoro(m-ethyldecalin) reaction mechanisms?
For example, theoretical studies predict glycolaldehyde as an atmospheric oxidation product, whereas experiments detect glyoxal. To address this, researchers should evaluate catalytic intermediates (e.g., wall reactions or photolysis byproducts) using combined computational (M06-2X/CCSD(T)) and experimental methods (GC-MS, FTIR). Systematic variation of reaction conditions (pressure, light exposure) can isolate competing pathways .
Q. What methodologies optimize perfluoro(m-ethyldecalin) in pharmaceutical formulation studies?
In drug suspension stabilization, perfluoro(m-ethyldecalin) prevents particle aggregation via its low interfacial tension against water (~17–21 mN/m). Experimental designs should include dynamic light scattering (DLS) for particle size analysis and DOE (Design of Experiments) to assess solvent-to-drug ratios. Statistical validation (e.g., ANOVA) ensures reproducibility, as demonstrated in studies with ruthenium porphyrin systems .
Q. How can thermodynamic databases improve predictions of perfluoro(m-ethyldecalin) behavior in extreme conditions?
The DCPP Data Center provides properties for perfluoro compounds (e.g., vapor pressure, heat capacity) under high-temperature/plasma environments. Researchers can integrate these datasets into computational models (ASPEN, Gaussian) to simulate decomposition pathways or solvent efficiency in supercritical CO₂ systems. Cross-referencing with experimental validations (TGA, DSC) reduces model uncertainty .
Q. What strategies mitigate data gaps in perfluoro(m-ethyldecalin) toxicity assessments?
When critical endpoints (e.g., endocrine disruption) are missing, researchers should collaborate with original study authors to access raw data or replicate experiments under OECD guidelines. Epistemological frameworks like PICO (Population, Intervention, Comparison, Outcome) structure hypothesis testing, while FINER criteria (Feasible, Novel, Ethical) ensure risk assessments align with regulatory needs .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
